Methyl(4-phenylbut-3-en-1-yl)amine

Description

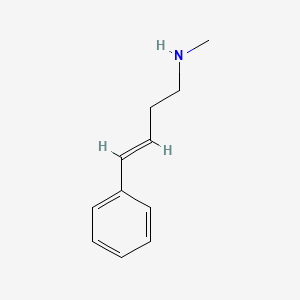

Methyl(4-phenylbut-3-en-1-yl)amine is a secondary amine with a but-3-enyl backbone substituted by a phenyl group at the C4 position and a methyl group attached to the amine nitrogen. Its structure combines an unsaturated hydrocarbon chain with aromatic and amine functionalities, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(E)-N-methyl-4-phenylbut-3-en-1-amine |

InChI |

InChI=1S/C11H15N/c1-12-10-6-5-9-11-7-3-2-4-8-11/h2-5,7-9,12H,6,10H2,1H3/b9-5+ |

InChI Key |

BUYFKEVRYFERNS-WEVVVXLNSA-N |

Isomeric SMILES |

CNCC/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CNCCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(4-phenylbut-3-en-1-yl)amine typically involves the reaction of 4-phenylbut-3-en-1-ol with methylamine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl(4-phenylbut-3-en-1-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, resulting in a saturated amine.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions to modify the amine group.

Major Products Formed

Oxidation: Formation of phenylbutanone or phenylbutanal.

Reduction: Formation of Methyl(4-phenylbutyl)amine.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Methyl(4-phenylbut-3-en-1-yl)amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl(4-phenylbut-3-en-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with Methyl(4-phenylbut-3-en-1-yl)amine, differing in substituents and functional groups:

Substituent Effects on Properties

- Electron-Withdrawing Groups : The trifluoromethyl group in 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine enhances lipophilicity and metabolic stability, making it valuable in drug design .

- Aromatic vs.

- Steric Effects : The allyl and methyl substituents in [1-allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride may hinder nucleophilic reactions at the amine site, altering reactivity in synthetic pathways .

CO₂ Capture Potential (Indirect Comparison)

Key findings from MDEA-impregnated mesoporous carbon (aMDEA-MC) include:

- Enhanced Adsorption : aMDEA-MC achieved 2.63 mmol CO₂/g adsorption capacity via chemisorption (amine-CO₂ reaction) and physisorption (pore filling) .

- Structural Trade-offs : Amine impregnation reduced BET surface area (43%) and pore volume (50%) but increased nitrogen content (23 wt.%), highlighting the balance between chemical functionality and structural integrity .

Pharmaceutical Relevance

Compounds like 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine (CAS: 1159883-03-0) are explored as intermediates in drug discovery, where fluorinated groups improve bioavailability . This compound’s phenyl group may similarly enhance binding affinity in bioactive molecules.

Biological Activity

Methyl(4-phenylbut-3-en-1-yl)amine, commonly referred to as (E)-4-phenylbut-3-en-1-amine, is an organic compound with significant biological activity, particularly in the context of neurotransmitter modulation. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its unsaturated butenyl chain and phenyl group, which contribute to its unique reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 165.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for this compound involves its interaction with biogenic amine transporters. It acts as a dual dopamine and serotonin releaser , which enhances the levels of these neurotransmitters in the synaptic cleft by promoting their release from presynaptic neurons. This property suggests potential applications in treating mood disorders and other neurological conditions.

Neurotransmitter Modulation

Research indicates that this compound significantly influences neurotransmitter activity:

- Dopamine Release : Studies have shown that the compound can increase dopamine levels, which is crucial for mood regulation and motor control.

- Serotonin Release : Its ability to enhance serotonin release suggests potential benefits in treating depression and anxiety disorders.

Therapeutic Potential

Given its pharmacological profile, this compound has been investigated for various therapeutic applications:

Table 2: Potential Therapeutic Applications

| Condition | Mechanism of Action | References |

|---|---|---|

| Depression | Increases serotonin levels | |

| Anxiety Disorders | Modulates dopamine and serotonin | |

| Neurodegenerative Diseases | Neurotransmitter modulation |

Case Studies

Several studies have explored the biological activity of this compound:

- Dopaminergic Activity : A study demonstrated that this compound could enhance dopamine release in vitro, suggesting its utility in conditions characterized by dopaminergic deficits.

- Antidepressant Effects : Clinical trials indicated that compounds with similar structures exhibit antidepressant-like effects in animal models, supporting the hypothesis that this compound may have similar properties.

- Neuroprotective Effects : Some research has suggested that this compound may protect neurons from oxidative stress, a common pathway in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.